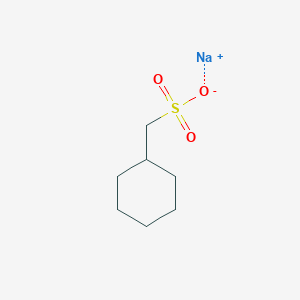

Cyclohexylmethylsulfonate sodium salt

Description

Properties

Molecular Formula |

C7H13NaO3S |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

sodium;cyclohexylmethanesulfonate |

InChI |

InChI=1S/C7H14O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h7H,1-6H2,(H,8,9,10);/q;+1/p-1 |

InChI Key |

WEXGSUVTGKSPGY-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium Cyclamate (Cyclohexylsulfamate Sodium Salt)

Molecular Formula: C₆H₁₂NNaO₃S CAS No.: 139-05-9 Structural Difference: Sodium cyclamate is a sulfamate (N–SO₃⁻) derivative, whereas cyclohexylmethylsulfonate is a sulfonate (C–SO₃⁻). This distinction impacts solubility and reactivity. Solubility: 200 g/L in water at 20°C . Applications: Primarily used as an artificial sweetener. Toxicity: Classified as WGK 1 (slightly hazardous to water) .

Sodium 1-Hexanesulfonate

Molecular Formula: C₆H₁₃NaO₃S CAS No.: 2832-45-3 Structural Difference: Linear alkyl chain (C₆) vs. cyclohexylmethyl group. Applications: Commonly employed as an ion-pairing agent in high-performance liquid chromatography (HPLC) .

Dihexyl Sulfosuccinate Sodium Salt

Molecular Formula: C₁₆H₂₉NaO₇S CAS No.: Not explicitly listed in evidence. Structural Difference: Contains a sulfosuccinate core (two alkyl chains attached to a sulfonated dicarboxylate). Applications: Surfactant in detergents and emulsifiers .

Sodium Hexyl Sulfate

Molecular Formula: C₆H₁₃NaO₄S CAS No.: 2207-98-9 Structural Difference: Sulfate ester (R–O–SO₃⁻) vs. sulfonate. Applications: Surfactant with higher foaming capacity compared to sulfonates .

Comparative Data Table

Key Research Findings

Structural Impact on Solubility : Sulfonates (e.g., sodium 1-hexanesulfonate) generally exhibit higher water solubility than sulfamates (e.g., sodium cyclamate) due to differences in polar group chemistry .

Application Specificity :

- Cyclohexane-derived compounds (e.g., sodium cyclamate) are niche in food applications, while linear sulfonates dominate analytical chemistry .

- Sulfates (e.g., sodium hexyl sulfate) are preferred in detergent formulations for their foaming properties .

Toxicity : Sulfamates and sulfonates are generally less toxic than sulfates, which can cause skin irritation .

Preparation Methods

Reaction Mechanism and Reagent Ratios

This method adapts phase transfer catalysis (PTC) principles from sodium allylsulfonate synthesis. Cyclohexylmethyl chloride or bromide reacts with sodium sulfite () in aqueous medium, facilitated by polyethylene glycol (PEG) derivatives as phase transfer agents. The general reaction is:

Key parameters include:

Reaction Conditions

Purification and Byproduct Management

Post-reaction, the mixture is cooled to room temperature, and sodium halide byproducts (e.g., ) are removed via suction filtration. The filtrate undergoes vacuum distillation (−0.06 MPa, 30–98°C) to concentrate the product, followed by crystallization and vacuum drying (75–80°C, 2.5–3 hours). Residual sodium halides are purified via hydrogen peroxide treatment and pH adjustment to yield industrial-grade salts.

Sulfonation of Cyclohexylmethane Using Sulfur Trioxide (SO3SO_3SO3)

Critical Process Parameters

-

Complex stability : The -trimethylamine complex is generated at 10°C to prevent decomposition.

-

Reagent addition : Inverse addition (complex to preheated aqueous substrate) minimizes side reactions.

-

Neutralization : Sodium hydroxide or calcium hydroxide converts intermediates to the sodium salt, recovering trialkylamine.

Yield Optimization

Stoichiometric and substrate ratios achieve 90–94% yields. Excess trialkylamine (10–15%) compensates for volatilization losses.

Comparative Analysis of Synthesis Methods

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity cyclohexylmethylsulfonate sodium salt, and how can reaction conditions be standardized?

- Methodological Answer : this compound can be synthesized via sulfonation of cyclohexylmethyl precursors using reagents like sulfur trioxide or sulfamic acid. Reaction optimization should focus on temperature control (e.g., 40–60°C for sulfonation), stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfonating agent), and purification via recrystallization in ethanol/water mixtures. Purity validation requires HPLC (≥98% purity) and NMR (e.g., absence of residual solvent peaks at δ 1.2–1.8 ppm for cyclohexyl protons) .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a combination of H/C NMR (e.g., singlet for sulfonate-attached methyl group at δ 3.1–3.3 ppm), FT-IR (S=O stretching at 1170–1230 cm), and high-resolution mass spectrometry (HRMS; [M+Na] ion matching theoretical mass within 2 ppm). For crystalline forms, X-ray diffraction (XRD) can confirm lattice parameters .

Q. How should researchers design experiments to assess solubility and stability in aqueous buffers?

- Methodological Answer : Conduct solubility studies in phosphate-buffered saline (PBS) at pH 7.4 and 25°C using gravimetric analysis (e.g., saturation concentration via filtration and drying). Stability testing requires accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring for decomposition products (e.g., cyclohexylmethanol via sulfonate ester hydrolysis) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or counterion effects. Use controlled kinetic studies (e.g., UV-Vis monitoring of reaction rates in DMSO vs. THF) and DFT calculations to model transition states. For example, the sulfonate group’s leaving ability varies with solvent dielectric constant, impacting SN2 reactivity .

Q. What strategies mitigate interference from this compound in complex matrices during quantitative analysis?

- Methodological Answer : Employ matrix-matched calibration curves (e.g., spiking analyte into simulated biological fluids) and tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions (e.g., m/z 215 → 97 for sulfonate fragment). Solid-phase extraction (SPE) using C18 cartridges improves selectivity .

Q. How do temperature and pH affect the compound’s supramolecular aggregation in aqueous solutions?

- Methodological Answer : Use dynamic light scattering (DLS) to measure hydrodynamic radius changes (e.g., aggregation at pH < 5 due to protonation of sulfonate groups) and isothermal titration calorimetry (ITC) to quantify enthalpy shifts. Molecular dynamics simulations can predict critical aggregation concentrations (CAC) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for meta-analysis of conflicting thermodynamic data (e.g., ΔH)?

- Methodological Answer : Apply random-effects models to account for inter-study variability (e.g., different calorimetry protocols). Sensitivity analysis should exclude outliers identified via Grubbs’ test (α = 0.05). Reporting standards should follow CONSORT guidelines for experimental parameters .

Q. How can researchers ensure reproducibility in kinetic studies of sulfonate ester hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.